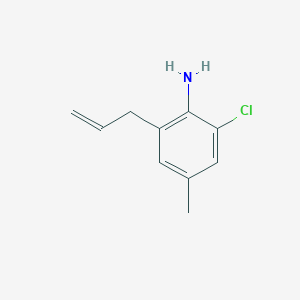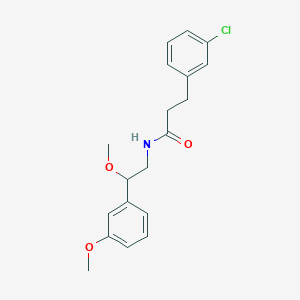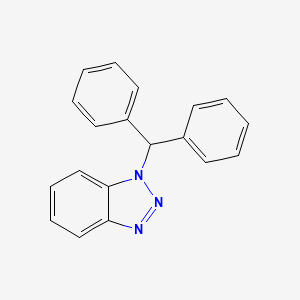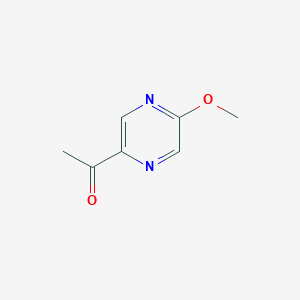![molecular formula C22H25N5O2S2 B2760928 2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886915-26-0](/img/structure/B2760928.png)
2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H25N5O2S2 and its molecular weight is 455.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuropharmacological Studies
Compounds with structural similarities to 2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been explored for their neuropharmacological properties, particularly focusing on serotonin receptors. For instance, the study by Rabiner et al. (2002) on 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors, which play a crucial role in the pathophysiology and treatment of anxiety and depression, indicates the potential of related compounds in the development of novel treatments for these disorders (Rabiner et al., 2002). Such studies underscore the significance of these compounds in advancing our understanding of the neuropharmacological mechanisms underlying various psychiatric conditions.
Drug Metabolism and Pharmacokinetics
The metabolism and pharmacokinetic profile of drugs are crucial for their development and therapeutic efficacy. Research by Christopher et al. (2010) on the metabolism and disposition of BMS-690514, an inhibitor targeting growth factor receptors, offers insights into the metabolic pathways, absorption, and excretion of structurally complex compounds (Christopher et al., 2010). This research area is fundamental for the development of new drugs, including those with structures similar to the compound , ensuring they are safe, effective, and have an optimal therapeutic profile.
Novel Psychoactive Substances and Their Effects
The study of novel psychoactive substances (NPS) has gained importance due to the rapid emergence of new recreational drugs. Research into the subjective effects, pharmacology, and toxicity of these compounds, as demonstrated in studies like those by Rust et al. (2012) on the prevalence of new psychoactive substances in hair samples, highlights the importance of understanding the impact of these substances on human health (Rust et al., 2012). Such investigations provide critical information for public health officials, clinicians, and researchers, informing policy and therapeutic interventions.
Imaging Studies in Neuroscience
Imaging studies, particularly those utilizing positron emission tomography (PET), have been instrumental in mapping the distribution of neurotransmitter receptors in the brain. Compounds labeled with radioactive isotopes serve as valuable tools in these studies, enabling the visualization of receptor sites and the assessment of drug-receptor interactions in vivo. The work by Pike et al. (1996) on delineating 5-HT1A receptors in the human brain illustrates the application of chemically complex ligands in neuroimaging, contributing to our understanding of neurological and psychiatric disorders (Pike et al., 1996).
作用機序
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . . This interaction can lead to changes in the function of the receptors, potentially affecting various physiological processes.
Biochemical Pathways
The compound’s interaction with alpha1-adrenergic receptors can affect various biochemical pathways. These receptors are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s action on these receptors could potentially influence the pathways related to these conditions.
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds
Result of Action
Given its interaction with alpha1-adrenergic receptors, it is likely that the compound could have effects on the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . It could also potentially influence various neurological conditions given the association of these receptors with such conditions .
特性
IUPAC Name |
2-ethyl-5-[[4-(4-methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S2/c1-3-18-23-22-27(24-18)21(28)20(31-22)19(17-5-4-14-30-17)26-12-10-25(11-13-26)15-6-8-16(29-2)9-7-15/h4-9,14,19,28H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJIARFTCOCMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B2760847.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2760848.png)

![2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol](/img/structure/B2760851.png)
![[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2760856.png)

![3-[(7-Chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2760860.png)

![Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride](/img/structure/B2760864.png)

![3-allyl-2-((4-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2760866.png)
![1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2760867.png)
![2-amino-3-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2760868.png)
